5-Methyl-4-nitrofuran-2-carboxylic acid

Description

Overview of Furan (B31954) Heterocycles in Chemical Research

Furan is a five-membered heterocyclic organic compound containing one oxygen atom. chemeo.comnih.gov This fundamental structure is aromatic, a property conferred by the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from an oxygen lone pair), which satisfies Hückel's rule. nih.gov The furan nucleus is a vital building block in organic chemistry, appearing in a vast number of natural products and synthetic molecules. nih.govmdpi.com Its derivatives are integral to the fields of medicinal chemistry, agrochemicals, and materials science. nist.govsigmaaldrich.com The first furan derivative to be described was 2-furoic acid in 1780. nist.gov The versatility of the furan ring allows for a wide array of chemical modifications, making it a key scaffold in the synthesis of more complex chemical entities. chemeo.commdpi.com Research continues to focus on developing sustainable and efficient synthetic routes to furan derivatives and exploring their novel applications. chemeo.comnih.gov

Contextual Significance of Nitrofuran Moieties within Organic Chemistry

Nitrofurans are a class of compounds defined by a furan ring substituted with a nitro (-NO₂) group. chemeo.com This class of molecules has a significant history, primarily as antimicrobial agents. chemeo.comnih.gov The defining structural feature is a nitro group typically at the 5-position of the furan ring. nih.gov Compounds like nitrofurantoin (B1679001) and furazolidone (B1674277) are well-known examples that have been used to address bacterial infections. chemeo.comnih.govnih.gov

The biological activity of many nitrofurans is predicated on their nature as prodrugs. nih.gov In susceptible bacteria, the nitro group is reduced by nitroreductase enzymes to generate reactive intermediates, which are believed to be responsible for their antimicrobial effects. nih.gov The side chain attached to the furan ring, often at the 2-position, plays a crucial role in determining the compound's selectivity and specific interactions with biological targets. nih.gov Beyond their established applications, the nitrofuran scaffold continues to be a subject of research for developing new therapeutic agents. mdpi.comnist.gov

Structural Positioning of 5-Methyl-4-nitrofuran-2-carboxylic acid within Nitrofuran Chemical Space

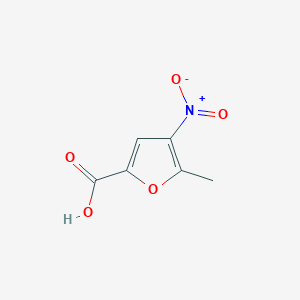

Based on its IUPAC name, this compound is a distinct entity within the nitrofuran chemical family. A detailed analysis of its structure reveals the following arrangement:

Furan Ring: A five-membered aromatic ring with one oxygen atom.

Carboxylic Acid Group (-COOH): Attached at position C2 of the furan ring.

Nitro Group (-NO₂): Attached at position C4 of the furan ring.

Methyl Group (-CH₃): Attached at position C5 of the furan ring.

This specific substitution pattern distinguishes it from more commonly documented nitrofuran derivatives. For instance, the widely studied 5-nitro-2-furoic acid features a nitro group at the C5 position and a carboxylic acid at the C2 position, but lacks a methyl group and has the nitro group in a different location. nist.govnih.govthermofisher.com Another related compound, 5-methyl-2-furoic acid , contains the methyl and carboxylic acid groups at the same positions (C5 and C2, respectively) but is not nitrated. sigmaaldrich.comnih.gov

The placement of the nitro group at the C4 position is a notable deviation from the typical C5-nitro substitution pattern seen in many biologically active nitrofurans. This structural variance would be expected to influence the molecule's electronic properties, reactivity, and spatial configuration compared to its C5-nitro isomers. However, a review of publicly available scientific literature and chemical databases indicates a lack of specific research findings for this compound. Consequently, experimental data regarding its synthesis, physical and chemical properties, and biological activity are not available.

Below is a comparative table of its structural features against related compounds.

| Compound Name | Molecular Formula | Substituent at C2 | Substituent at C4 | Substituent at C5 |

|---|---|---|---|---|

| This compound | C₆H₅NO₅ | -COOH | -NO₂ | -CH₃ |

| 5-Nitro-2-furoic acid | C₅H₃NO₅ | -COOH | -H | -NO₂ |

| 5-Methyl-2-furoic acid | C₆H₆O₃ | -COOH | -H | -CH₃ |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C₁₁H₇NO₅ | -COOH | -H | -C₆H₄NO₂ |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitrofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJRLXXVMGGAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 4 Nitrofuran 2 Carboxylic Acid and Analogs

Established Synthetic Pathways for Furan-2-carboxylic Acids

The furan-2-carboxylic acid scaffold is a key intermediate in the synthesis of the title compound. Its preparation can be approached through several well-established methods.

Oxidation of furan (B31954) aldehydes and alcohols is a primary route for the synthesis of furan carboxylates. Furfural (B47365), a readily available platform chemical derived from biomass, is a common starting material. wikipedia.org

One of the earliest industrial methods involves the Cannizzaro disproportionation reaction of furfural. wikipedia.org In this process, furfural is treated with a strong base, such as sodium hydroxide (B78521), to yield an equimolar mixture of 2-furoic acid and furfuryl alcohol. wikipedia.org While effective, the maximum theoretical yield for the carboxylic acid is limited to 50%.

Catalytic oxidation offers a more direct and higher-yielding alternative. Various catalysts and oxidants can be employed for the conversion of furfural to 2-furoic acid. nih.govresearchgate.net For instance, air oxidation in the presence of catalysts like silver nitrate (B79036) promoted by metal oxides has been shown to produce 2-furoic acid with high yields. google.com

Another approach is the direct C-H carboxylation of the furan ring. Carbonate-promoted C-H carboxylation can convert 2-furoic acid into furan-2,5-dicarboxylic acid (FDCA) by heating alkali furoate salts with alkali carbonates under a carbon dioxide atmosphere. rsc.orgstanford.edu This method highlights the potential for direct functionalization of the furan ring to introduce carboxylic acid groups. rsc.orgstanford.edu

Table 1: Selected Oxidation Methods for Furan-2-Carboxylic Acid Synthesis

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| Furfural | Aqueous NaOH | 2-Furoic Acid & Furfuryl Alcohol | ~50% each | wikipedia.org |

| Furfural | Air, Silver Nitrate, Metal Oxide Promoter | 2-Furoic Acid | Up to 88% | google.com |

| 2-Furoic Acid | K+/Cs+ Carbonates, CO2 | Furan-2,5-dicarboxylic acid | 89% | rsc.org |

Synthesizing furan carboxylic acids can also be achieved by introducing the carboxyl group onto a pre-formed furan ring. This is typically accomplished through metalation followed by carboxylation. The process involves the deprotonation of a C-H bond on the furan ring using a strong organometallic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to create a highly reactive furyllithium intermediate. arkat-usa.orgresearchgate.net This intermediate is then quenched with an electrophile, in this case, carbon dioxide, to form the corresponding furan carboxylate. arkat-usa.orgresearchgate.net This strategy has been successfully employed for the regioselective synthesis of various furan carboxylic acids, including the conversion of furan-2-carboxylic acid to furan-2,5-dicarboxylic acid. arkat-usa.org

Strategies for Regioselective Nitration of Furan Derivatives

The introduction of a nitro group onto the furan ring requires careful consideration of the ring's sensitivity and the directing effects of existing substituents.

The furan ring is an electron-rich heterocycle, making it highly susceptible to oxidation and degradation under harsh acidic conditions, such as those typically used for the nitration of benzene (B151609) (e.g., a mixture of nitric acid and sulfuric acid). quora.com Therefore, milder nitrating agents are necessary. quora.comresearchgate.net

A widely used and effective method for the nitration of furan and its derivatives is the use of acetyl nitrate, which is generated in situ from the reaction of concentrated nitric acid and acetic anhydride (B1165640). quora.comgoogle.com This reagent is a less aggressive electrophile than the nitronium ion (NO₂⁺) formed in stronger acids, allowing for a more controlled reaction. quora.com The reaction is typically conducted at low temperatures (e.g., -10 °C to 5 °C) to minimize side reactions and decomposition. researchgate.netgoogle.com This procedure generally leads to the selective nitration at the C5 position (or C2 if C5 is blocked), which are the most nucleophilic positions on the furan ring. quora.com

For the synthesis of the title compound, the starting material is 5-methylfuran-2-carboxylic acid. The C2 and C5 positions are substituted. The carboxylic acid group at C2 is an electron-withdrawing group and deactivates the ring, while the methyl group at C5 is an electron-donating group and activates the ring. In electrophilic aromatic substitution, the activating methyl group directs incoming electrophiles to the ortho (C4) and para (C3) positions. The C4 position is more activated due to the adjacent activating group. Consequently, nitration is expected to occur regioselectively at the C4 position.

Table 2: Conditions for Direct Nitration of Furan Derivatives

| Substrate | Nitrating Agent | Conditions | Major Product | Reference |

| Furan | HNO₃ / Acetic Anhydride | Low Temperature | 2-Nitrofuran (B122572) | quora.com |

| Furan Derivative | Conc. HNO₃ / Acetic Anhydride | 6°C to 53°C | 5-Nitrofuran Derivative | google.com |

Decarboxylative nitration is a type of ipso-substitution where an incoming electrophile (in this case, the nitronium ion or its equivalent) attacks the carbon atom that bears a carboxyl group. This leads to the displacement of the carboxyl group and its replacement with a nitro group. The decarboxylation of furan-2-carboxylic acid is known to proceed readily through an ipso-substitution pathway. youtube.com This occurs because the furan ring can effectively stabilize the intermediate formed during the electrophilic attack at the C2 position. While not the primary intended route for the title compound, this mechanism is a known reactivity pattern for furan carboxylic acids.

Specific Synthetic Routes to 5-Methyl-4-nitrofuran-2-carboxylic acid

The synthesis of this compound logically follows a two-step sequence starting from a commercially available or synthesized precursor.

Preparation of 5-methylfuran-2-carboxylic acid: This precursor is a known compound. nih.gov It can be synthesized through various methods established for furan functionalization, such as the oxidation of 5-methylfurfural (B50972) or the carboxylation of 2-methylfuran.

Regioselective Nitration: The key step is the nitration of 5-methylfuran-2-carboxylic acid. Based on the principles of electrophilic substitution on substituted furans, the reaction is carried out using a mild nitrating agent. quora.comgoogle.com

A plausible synthetic route involves dissolving 5-methylfuran-2-carboxylic acid in acetic anhydride and cooling the mixture. A solution of concentrated nitric acid in acetic anhydride is then added dropwise while maintaining a low temperature. The electron-donating methyl group at the C5 position activates the C4 position, and the electron-withdrawing carboxylic acid at the C2 position deactivates the C3 position, thus directing the incoming nitro group to the C4 position with high regioselectivity. After the reaction is complete, the mixture is typically worked up by pouring it into ice water to precipitate the product, which can then be purified by recrystallization.

Exploration of Methyl Group Introduction

The introduction of a methyl group onto a pre-existing furan ring is a key step in the synthesis of the target molecule. Furan itself is highly reactive towards electrophiles, but this reactivity can be attenuated by the presence of electron-withdrawing groups, such as a nitro or carboxyl group. wikipedia.orgmsu.edu Conversely, the synthesis can commence from a methylated precursor, with the furan ring being formed in a subsequent step.

One of the most fundamental methods for constructing the furan ring itself, which can incorporate a methyl group from the outset, is the Paal-Knorr synthesis . organic-chemistry.org This acid-catalyzed cyclization of a 1,4-dicarbonyl compound is a robust and widely used method for preparing substituted furans. organic-chemistry.org To obtain a 5-methyl-substituted furan-2-carboxylic acid derivative, one could start with a 1,4-dicarbonyl compound where one of the terminal carbons is part of a methyl ketone.

Another classical approach is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. uomosul.edu.iq By selecting appropriate starting materials, a methyl group can be incorporated at the desired position on the furan ring.

Direct alkylation of a furan ring is also a possibility. Friedel-Crafts alkylation of furan itself is often problematic due to the acid-sensitivity of the furan ring, leading to polymerization. pharmaguideline.com However, with milder catalysts like phosphoric acid or boron trifluoride, alkylation at the 2-position can be achieved with alkenes. pharmaguideline.com For a pre-functionalized furan, such as a furan-2-carboxylate, the directing effects of the existing substituent must be considered.

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization, versatile for substituted furans. | organic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketone and β-dicarbonyl compound | Base-catalyzed, good for specific substitution patterns. | uomosul.edu.iq |

| Friedel-Crafts Alkylation | Furan and an alkylating agent | Requires mild catalysts to avoid ring polymerization. | pharmaguideline.com |

Sequential Functional Group Transformations (e.g., ester hydrolysis)

The final step in many synthetic routes to carboxylic acids is the hydrolysis of a corresponding ester. This is a common and generally high-yielding transformation. In the context of synthesizing this compound, a plausible strategy involves the synthesis of a stable ester intermediate, such as methyl or ethyl 5-methyl-4-nitrofuran-2-carboxylate, followed by hydrolysis.

The hydrolysis is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide (B1231860) or ethoxide) as a leaving group and forming the carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid. mdpi.com

A relevant example is the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid, where the methyl ester intermediate is hydrolyzed using NaOH in a water/methanol mixture, followed by acidification. mdpi.com This demonstrates the feasibility of this deprotection step on a furan ring bearing a nitro-aromatic substituent.

| Starting Ester | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | 1. NaOH 2. HCl | 1. H₂O/MeOH, reflux 2. Acidification to pH 3-4 | 5-(4-Nitrophenyl)furan-2-carboxylic acid | mdpi.com |

| Furfural (via Cannizzaro reaction) | KOH | Aqueous solution | 2-Furancarboxylic acid (as potassium salt) | orgsyn.org |

The nitration step to introduce the nitro group at the C4 position would likely precede the hydrolysis, as the free carboxylic acid group could be sensitive to the harsh conditions often required for nitration. Furan is nitrated with mild nitrating agents like acetyl nitrate at low temperatures. pharmaguideline.com The presence of an electron-withdrawing group at C2, such as a carboxylate ester, would direct the incoming electrophile.

Modern Approaches and Catalytic Methods in Furan Synthesis

Modern organic synthesis has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic rings, including furans. researchgate.nethud.ac.uk These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium and copper catalysts are particularly prominent in furan synthesis. organic-chemistry.org For instance, a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization, provides a route to 2,5-disubstituted 3-iodofurans. organic-chemistry.org These iodinated furans can be further functionalized.

Gold catalysts have also emerged as powerful tools for furan synthesis. Hashmi developed mild conditions for the cyclization of 2-alkynylallyl alcohols to trisubstituted furans using a Au(I) catalyst at room temperature. hud.ac.uk Another gold-catalyzed approach involves the reaction of 1-oxiranyl-2-alkynyl esters with various nucleophiles. hud.ac.uk

Copper-catalyzed reactions have also been extensively explored. A copper(I)-catalyzed [4+1] cycloaddition between diazoacetates and α,β-acetylenic ketones has been reported to produce furans. hud.ac.uk More recently, a copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes has provided a regioselective synthesis of multisubstituted furans. organic-chemistry.org

These modern catalytic methods, while perhaps not yet applied to the direct synthesis of this compound, represent the cutting edge of furan synthesis and offer powerful potential strategies for accessing this and related complex furan derivatives. researchgate.net

| Catalyst/Metal | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Copper | Cross-coupling/Iodocyclization | Forms 2,3,5-trisubstituted furans under mild conditions. | organic-chemistry.org |

| Gold(I) | Cyclization of 2-alkynylallyl alcohols | Mild, room temperature conditions for trisubstituted furans. | hud.ac.uk |

| Copper(I) | [4+1] Cycloaddition | Utilizes diazoacetates and acetylenic ketones. | hud.ac.uk |

| Copper | Oxidative Cyclization | Reacts aryl ketones with styrenes to form multiaryl-substituted furans. | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 4 Nitrofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

While direct experimental NMR spectra for 5-Methyl-4-nitrofuran-2-carboxylic acid are not available in the public domain, predicted chemical shifts can be estimated based on the analysis of similar structures such as 5-methylfuran-2-carboxylic acid and nitrated furan (B31954) derivatives. nih.govnih.gov

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl group, a singlet for the furan ring proton, and a broad singlet for the carboxylic acid proton.

Methyl Protons (5-CH₃): The protons of the methyl group at the C5 position are expected to appear as a singlet in the upfield region, likely around δ 2.4-2.6 ppm. This prediction is based on the typical chemical shift for a methyl group attached to an aromatic ring.

Furan Ring Proton (H-3): The furan ring has one proton at the C3 position. This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be significantly downfield, likely in the range of δ 7.3-7.5 ppm, due to the electron-withdrawing effects of the adjacent nitro group and the carboxylic acid group.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, generally above δ 10.0 ppm, and its exact position can be influenced by solvent and concentration.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum is anticipated to display six unique carbon signals, corresponding to each carbon atom in the molecule.

Carboxylic Carbon (-COOH): This carbon is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.

Furan Ring Carbons (C2, C4, C5): The furan ring carbons attached to heteroatoms or electron-withdrawing groups will be significantly deshielded. C2, bonded to the carboxylic acid, and C5, bonded to the methyl group, are expected in the δ 140-160 ppm region. C4, bearing the nitro group, would also be in a similar downfield region.

Furan Ring Carbon (C3): The C3 carbon, bonded to a hydrogen, is expected to be more upfield compared to the other ring carbons, likely in the δ 110-125 ppm range.

Methyl Carbon (5-CH₃): The methyl carbon will be the most upfield signal, expected to appear around δ 14-20 ppm.

A summary of the predicted NMR data is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -COOH | >10.0 (broad singlet) | 160 - 170 |

| C2 | - | 145 - 155 |

| H-3 | 7.3 - 7.5 (singlet) | 110 - 125 |

| C4 | - | 140 - 150 |

| C5 | - | 150 - 160 |

| 5-CH₃ | 2.4 - 2.6 (singlet) | 14 - 20 |

To definitively establish the connectivity within this compound, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this molecule, no significant COSY correlations are expected as the furan proton and the methyl protons are isolated singlets.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This experiment would be crucial to unambiguously assign the proton signals to their corresponding carbon atoms. For instance, it would show a correlation between the proton signal at δ 7.3-7.5 ppm and the carbon signal at δ 110-125 ppm, confirming the H-3/C-3 pair. Similarly, a correlation between the methyl proton signal (δ 2.4-2.6 ppm) and the methyl carbon signal (δ 14-20 ppm) would be observed.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₆H₅NO₅), the exact mass can be calculated. While experimental data is unavailable, HRMS analysis of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been reported, demonstrating the utility of this technique in confirming molecular formulas of nitrofuran derivatives. mdpi.com

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 186.0135 |

| [M-H]⁻ | 184.0002 |

| [M+Na]⁺ | 208.0004 |

The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group (CO₂H), the nitro group (NO₂), and potentially cleavage of the furan ring.

LC-MS and UPLC-MS are standard techniques for assessing the purity of a compound and for its quantification in various matrices. These methods couple the separation power of liquid chromatography with the detection specificity of mass spectrometry. In the analysis of related nitrofuran compounds, LC-MS/MS has been extensively used for confirmation and quantification, often involving derivatization to enhance detection. nist.gov The purity of this compound could be readily determined by integrating the peak area of the parent ion in the mass spectrum obtained from an LC-MS or UPLC-MS analysis.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Based on the structure of this compound, the following characteristic infrared absorption bands are expected. Data from similar compounds like 5-nitro-2-furoic acid and 2-furoic acid support these predictions. nih.gov

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Carboxylic Acid C=O | 1680-1710 | Stretching |

| Nitro Group (NO₂) | 1500-1550 and 1300-1370 | Asymmetric and Symmetric Stretching |

| Furan Ring C=C | 1550-1600 | Stretching |

| Furan Ring C-O-C | 1000-1300 | Stretching |

The broad O-H stretch of the carboxylic acid is a hallmark feature. The C=O stretching frequency will be characteristic of a carboxylic acid conjugated with the furan ring. The two distinct bands for the nitro group are also key identifiers.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a compound provides crucial information about its functional groups. For this compound, the vibrational modes can be assigned by analyzing the spectra of analogous compounds like 5-nitro-2-furoic acid. researchgate.netnih.govfishersci.ca In the solid phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, especially of the hydroxyl and carbonyl groups. nih.govlibretexts.org

The most characteristic infrared absorptions are expected as follows:

O-H Vibrations: The O-H stretching vibration of the carboxylic acid group, involved in strong hydrogen bonding, is anticipated to appear as a very broad band in the 3100-2500 cm⁻¹ region. libretexts.org

C-H Vibrations: The aromatic C-H stretching of the furan ring is expected around 3130 cm⁻¹, while the asymmetric and symmetric stretching of the methyl (CH₃) group would appear near 2975 cm⁻¹ and 2870 cm⁻¹, respectively.

C=O Vibration: The carbonyl (C=O) stretching of the dimeric carboxylic acid is one of the most intense bands and is predicted to be in the 1710-1680 cm⁻¹ range. libretexts.org

NO₂ Vibrations: The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. researchgate.net

Furan Ring Vibrations: The C=C and C-O-C stretching vibrations of the furan ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net

A detailed assignment of the principal vibrational modes, based on data from 5-nitro-2-furoic acid, is presented in the table below. nih.gov

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

| ~3130 | ν(C-H) | Furan Ring |

| 3100-2500 (broad) | ν(O-H) | Carboxylic Acid (dimer) |

| ~1705 | ν(C=O) | Carboxylic Acid (dimer) |

| ~1530 | νₐₛ(NO₂) | Nitro Group |

| ~1465 | Ring Stretching | Furan Ring |

| ~1350 | νₛ(NO₂) | Nitro Group |

| ~1240 | δ(O-H) in-plane bend + ν(C-O) | Carboxylic Acid |

| ~930 | γ(O-H) out-of-plane bend | Carboxylic Acid (dimer) |

Table generated based on data from Balachandran et al. (2013). nih.gov ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds. researchgate.netfishersci.ca For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the furan ring and the nitro group. Based on studies of 5-nitro-2-furoic acid, the key Raman signals can be predicted. nih.gov

The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically shows a strong band in the Raman spectrum. The furan ring vibrations also produce characteristic Raman signals.

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

| ~3135 | ν(C-H) | Furan Ring |

| ~1700 | ν(C=O) | Carboxylic Acid |

| ~1590 | Ring Stretching | Furan Ring |

| ~1535 | νₐₛ(NO₂) | Nitro Group |

| ~1355 | νₛ(NO₂) | Nitro Group |

| ~880 | Ring Breathing | Furan Ring |

Table generated based on data from Balachandran et al. (2013). nih.gov ν: stretching; as: asymmetric; s: symmetric.

X-ray Diffraction Analysis of Related Furan Carboxylic Acid Structures

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of the title compound is not available, analysis of related structures, such as 5-(hydroxymethyl)furan-2-carboxylic acid and 5-(4-nitrophenyl)furan-2-carboxylic acid, reveals key patterns in crystal packing, intermolecular interactions, and conformation. nih.govmdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structures of furan carboxylic acids are predominantly stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction is the strong hydrogen bonding between carboxylic acid groups. Molecules typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govmdpi.com This dimerization is a common feature in the crystal structures of simple carboxylic acids. libretexts.org In more complex structures, such as that of 5-(4-nitrophenyl)furan-2-carboxylic acid, an extensive network of hydrogen bonds can involve the carboxylic acid group, nitro groups, and co-crystallized solvent molecules like water. mdpi.com

Conformational Analysis in the Solid State

X-ray diffraction studies on related compounds provide insight into the preferred conformation of the molecule in the solid state.

Planarity: The furan ring itself is inherently planar. In substituted furan-2-carboxylic acids, the carboxylic acid group tends to be nearly coplanar with the furan ring. nih.gov For instance, in 5-(hydroxymethyl)furan-2-carboxylic acid, the maximum deviation from the plane is minimal. nih.gov Similarly, in 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan and phenyl rings are almost completely planar, with a very small dihedral angle between them. mdpi.com This planarity facilitates effective conjugation between the ring and the carboxyl group.

Substituent Orientation: The orientation of the carboxylic acid group relative to the furan ring is a key conformational feature. The syn conformation, where the carbonyl oxygen and the furan ring oxygen are on the same side of the C-C single bond, and the anti conformation are both possible. The solid-state conformation is often influenced by the formation of the stable hydrogen-bonded dimers, which typically favors a specific arrangement to minimize steric hindrance and maximize intermolecular bonding.

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 4 Nitrofuran 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the furan (B31954) ring is a versatile functional handle that allows for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the substituent groups on the furan ring.

The carboxylic acid functionality of nitrofuran-2-carboxylic acids can be readily converted into a range of derivatives such as esters, amides, and acyl halides. These reactions typically proceed through the activation of the carboxyl group.

Esters: Esterification of similar 5-nitrofuran-2-carboxylic acids is a common transformation. For instance, the synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate from its corresponding carboxylic acid is a well-established procedure. rsc.org This suggests that 5-Methyl-4-nitrofuran-2-carboxylic acid would similarly react with alcohols in the presence of an acid catalyst or after conversion to a more reactive intermediate to yield the corresponding esters.

Amides: The synthesis of amides from 5-nitrofuran-2-carboxylic acid has been successfully demonstrated. A general procedure involves activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as 1,4-dioxane. The subsequent addition of a primary or secondary amine leads to the formation of the corresponding N-substituted-5-nitrofuran-2-carboxamide. mdpi.com This methodology is applicable for creating a diverse library of amide derivatives from this compound.

Acyl Halides: The conversion of the carboxylic acid to a more reactive acyl halide is a key step for synthesizing various derivatives. For example, 5-nitrofuran-2-carboxylic acid can be converted to 5-nitrofuran-2-carboxylic acid chloride by reacting it with phosphorus pentachloride in a suitable solvent like ethyl acetate. The resulting acyl chloride is a versatile intermediate for further reactions.

The following table summarizes representative derivatization reactions based on analogous compounds.

| Derivative | Reagents & Conditions | Analogous Starting Material | Reference |

| Amide | 1. 1,1'-Carbonyldiimidazole (CDI), 1,4-dioxane, rt, 2h. 2. Amine, rt, 12h then reflux. | 5-nitrofuran-2-carboxylic acid | mdpi.com |

| Ester | NaOH, H₂O/MeOH, reflux, 3h (hydrolysis of ester to acid). The reverse (esterification) is a standard transformation. | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | mdpi.com |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation often depends on the stability of the carbanion intermediate formed after the loss of CO₂. Carboxylic acids with electron-withdrawing groups on the α-carbon tend to decarboxylate more readily upon heating. wikipedia.orglibretexts.org

For aryl carboxylic acids, the presence of strong electron-withdrawing groups, such as a nitro group, can facilitate decarboxylation. wikipedia.org While specific studies on the decarboxylation of this compound are not prevalent, the general principles of organic chemistry suggest that the electron-withdrawing nitro group at the C4 position would stabilize the negative charge that develops on the furan ring during the transition state of decarboxylation. This reaction may be promoted by heat or by using metal catalysts, such as silver carbonate (Ag₂CO₃) or copper salts, which have been shown to facilitate the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org The reaction likely proceeds through the formation of an unstable carbanion intermediate at the C2 position after the loss of CO₂, which is then protonated by a proton source in the reaction medium to yield 2-methyl-3-nitrofuran.

Transformations of the Nitrofuran Ring System

The nitrofuran ring is the core pharmacophore of this class of compounds and is susceptible to a variety of transformations, including reduction of the nitro group, nucleophilic substitution, and ring-opening reactions.

The nitro group of this compound is a key site of chemical and biological activity. It can be reduced to various other nitrogen-containing functional groups, such as nitroso, hydroxylamino, and amino moieties. The reduction of nitrofurans is a critical activation step for their antibacterial properties, typically carried out by bacterial nitroreductases. nih.gov

In a laboratory setting, this reduction can be achieved using a wide array of chemical reagents. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Amines: Complete reduction of the nitro group to an amine (NH₂) is a common transformation. This can be accomplished via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. nih.gov Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are effective for this conversion.

Partial Reduction: Under controlled conditions, it is possible to achieve partial reduction to intermediate species. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) derivative.

The table below lists common reagents used for the reduction of aromatic nitro compounds.

| Product | Reagent(s) | Notes |

| Amine | H₂, Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation |

| Amine | Fe, Sn, or Zn in HCl | Metal in acid reduction |

| Amine | Sodium hydrosulfite (Na₂S₂O₄) | Often used for selective reductions |

| Hydroxylamine | Zinc dust, NH₄Cl | Milder reduction conditions |

The reduction of the nitro group transforms it from a strongly electron-withdrawing group into a strongly electron-donating amino group, which dramatically alters the electronic properties and subsequent reactivity of the furan ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. The furan ring itself is generally not reactive towards nucleophiles, but the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring for such attacks. uoanbar.edu.iqlibretexts.org The nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. libretexts.org

In this compound, the nitro group at C4 and the carboxylic acid at C2 significantly lower the electron density of the furan ring, making it susceptible to nucleophilic attack. The most likely positions for attack are the carbons ortho and para to the nitro group, which are C3 and C5. Research on related compounds like 2-bromo-5-nitrofuran (B1267531) shows that they react readily with nucleophiles, and interestingly, are about 10 times more reactive than their benzene (B151609) analogues. uoanbar.edu.iq This increased reactivity is attributed to the ability of the heteroatom (oxygen in furan) to stabilize the transition state. Therefore, it is expected that this compound could undergo nucleophilic substitution at the C5 position if a suitable leaving group were present, or potentially direct substitution of the nitro group itself under certain conditions.

The furan ring, particularly when substituted with a nitro group, can undergo ring-opening reactions or rearrangements under specific conditions. These transformations can be induced by light, heat, or enzymatic action.

For example, upon irradiation with UV light, 2-nitrofuran (B122572) has been shown to rearrange into 3-hydroxyimino-2-oxo-2,3-dihydrofuran. rsc.org This type of photochemical rearrangement proceeds through a complex mechanism involving the excited state of the nitro group and leads to a significant structural alteration of the heterocyclic core.

In biological systems, enzymatic degradation can lead to the cleavage of the nitrofuran structure. For instance, a mutant β-lactamase enzyme has been reported to hydrolyze the hydantoin (B18101) ring of nitrofurantoin (B1679001), suggesting that enzymatic pathways can lead to the breakdown of the heterocyclic system or its side chains. plos.orgnih.gov While the core furan ring is generally stable, these findings indicate that under specific energetic (e.g., photochemical) or catalytic (e.g., enzymatic) conditions, the ring system of this compound or its derivatives could be susceptible to cleavage or rearrangement.

Reactivity of the Methyl Substituent (e.g., oxidation, halogenation)

The methyl group attached to the furan ring at the 5-position is subject to various chemical transformations, primarily oxidation and halogenation, influenced by the electronic environment of the nitrofuran system.

Oxidation:

The oxidation of alkyl side chains on aromatic and heteroaromatic rings is a common synthetic transformation. unizin.orgopenstax.orglibretexts.orglibretexts.org In the case of this compound, the methyl group is attached to a carbon atom adjacent to the furan ring, analogous to a benzylic position. Such positions are particularly susceptible to oxidation due to the stabilization of reaction intermediates by the aromatic ring. libretexts.orglibretexts.org

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), are typically employed for the oxidation of alkyl groups on aromatic rings to carboxylic acids. libretexts.orglibretexts.org For this compound, this reaction would be expected to convert the methyl group into a second carboxylic acid group, yielding 4-nitrofuran-2,5-dicarboxylic acid. The reaction likely proceeds through a radical mechanism, involving the abstraction of a hydrogen atom from the methyl group to form a stabilized radical intermediate. openstax.org

It is important to note that the reaction conditions must be carefully controlled to avoid degradation of the furan ring, which can be sensitive to strong oxidizing agents. The presence of the deactivating nitro group on the furan ring might offer some level of protection against oxidative ring cleavage.

Halogenation:

Halogenation of the methyl group on this compound can be achieved using radical halogenating agents. N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of benzylic and allylic positions. libretexts.org The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide. libretexts.org

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group to form a stabilized furanomethyl radical and HBr. The furanomethyl radical then reacts with a molecule of Br2 (formed from the reaction of HBr with NBS) to yield the brominated product, 5-(bromomethyl)-4-nitrofuran-2-carboxylic acid, and a new bromine radical to continue the chain reaction. libretexts.org

Chlorination of the methyl group can be accomplished using reagents like sulfuryl chloride (SO2Cl2) with a radical initiator. Similar to bromination, this reaction proceeds via a radical chain mechanism.

The reactivity for halogenation follows the trend F2 > Cl2 > Br2 > I2. libretexts.org Due to the high reactivity of fluorine, direct fluorination is often difficult to control.

Exploration of Electron Attachment and Dissociation Mechanisms

The study of electron attachment to molecules provides valuable insight into their potential roles as radiosensitizers and their fragmentation pathways under ionizing radiation. Nitroaromatic and nitroheterocyclic compounds are of particular interest due to their high electron affinity. nih.govnih.govresearchgate.net

Electron Attachment:

Low-energy electrons can attach to this compound to form a temporary negative ion (TNI). nih.gov This process, known as resonant electron attachment, is highly efficient for nitro compounds. The captured electron typically occupies a low-lying vacant π* molecular orbital, which is often localized on the nitro group. rsc.org The stability of the resulting anion is a key factor in the subsequent chemical processes. For nitrofuran derivatives, the electron affinity is positive, indicating that the formation of a stable parent anion is possible. nih.gov

Dissociative Electron Attachment (DEA):

Once the temporary negative ion is formed, it can undergo dissociation, a process termed dissociative electron attachment (DEA). nih.gov This process is a significant pathway for the decomposition of the molecule. For nitro-substituted aromatic compounds, several fragmentation channels are commonly observed. qub.ac.ukresearchgate.net

For this compound, the following DEA channels can be anticipated based on studies of related molecules like 2-nitrofuran and nitrobenzenes: nih.govqub.ac.uk

Loss of NO2: This is often a dominant fragmentation pathway in nitroaromatic compounds, leading to the formation of an [M-NO2]⁻ anion and a neutral NO2 radical. nih.govqub.ac.uk

Formation of NO2⁻: The direct formation of the nitrite (B80452) anion (NO2⁻) is another major channel, resulting from the cleavage of the C-N bond. nih.govresearchgate.net

Loss of other neutral fragments: Depending on the electron energy, other fragmentation pathways may become accessible, leading to the loss of species like CO, H, or even ring cleavage products.

The specific fragmentation pattern and the relative intensities of the different anionic fragments are highly dependent on the energy of the incident electron. Studies on 2-nitrofuran have shown that a major resonance region for DEA occurs between 0 and 5 eV. nih.govresearchgate.net The presence of the methyl and carboxylic acid groups on the furan ring in this compound would likely influence the branching ratios of these dissociation channels.

The table below summarizes the expected major anionic fragments from the dissociative electron attachment to this compound, based on data from analogous compounds. nih.govqub.ac.ukresearchgate.net

| Precursor Molecule | Expected Major Anionic Fragments |

| This compound | [M-H]⁻ |

| [M-NO₂]⁻ | |

| NO₂⁻ | |

| [M-COOH]⁻ | |

| CN⁻ |

This table is predictive and based on the fragmentation patterns of similar nitroaromatic and nitrofuran compounds.

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, valuable insights can be drawn from studies on structurally similar nitrofuran derivatives. nih.govmdpi.com

Thermodynamic Considerations:

Thermodynamic parameters such as enthalpy of formation, Gibbs free energy of formation, and sublimation thermodynamics are crucial for understanding the stability and reactivity of a compound. For instance, the sublimation thermodynamics of related nitrofuran antibiotics like nitrofurantoin and furazolidone (B1674277) have been investigated using methods like the transpiration method. nih.govmdpi.com These studies provide information on the lattice energy and intermolecular forces within the crystal structure.

The standard enthalpy of combustion and formation for the related compound 5-nitrofuran-2-carboxylic acid are available, providing a baseline for estimating the thermodynamic properties of its methylated analogue.

Kinetic Studies:

Kinetic studies provide information about the rates and mechanisms of chemical reactions. For this compound, kinetic investigations would be particularly relevant for:

Oxidation and Halogenation of the Methyl Group: Determining the rate constants and activation energies for these reactions would allow for a quantitative comparison of the reactivity of the methyl group in this specific electronic environment.

Electron Attachment and Dissociation: Time-resolved studies can elucidate the lifetimes of the temporary negative ions and the kinetics of the various fragmentation pathways in dissociative electron attachment.

Quantitative Structure-Activity Relationship (QSAR) studies on other nitrofuran derivatives have shown that the biological activity is often correlated with electronic parameters like the Hammett substituent constant or the cyclic voltametric reduction potential. acs.orgnih.gov These studies suggest that the kinetics of the reduction of the nitro group play a crucial role in their mechanism of action. acs.org

The table below presents thermodynamic data for a closely related compound, which can serve as an estimate for this compound.

| Compound | Property | Value | Reference |

| 5-Nitrofuran-2-carboxylic acid | Standard Molar Enthalpy of Combustion (solid) | -1931.4 ± 1.0 kJ/mol | [NIST WebBook] |

| Standard Molar Enthalpy of Formation (solid) | -454.1 ± 1.1 kJ/mol | [NIST WebBook] |

Note: Data is for 5-Nitrofuran-2-carboxylic acid and serves as an approximation.

Theoretical and Computational Chemistry Studies of 5 Methyl 4 Nitrofuran 2 Carboxylic Acid

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility and the accessible orientations of their constituent functional groups. For 5-Methyl-4-nitrofuran-2-carboxylic acid, while specific MD simulation studies are not extensively documented in the public domain, the conformational dynamics can be inferred from the behavior of structurally similar furan (B31954) derivatives.

The conformational preferences are governed by a delicate balance of steric hindrance between the substituents and the furan ring, as well as electronic effects such as conjugation. The planarity of the furan ring itself is generally maintained, though minor puckering can occur. The primary degrees of freedom are the dihedral angles defining the orientation of the carboxylic acid and nitro groups relative to the ring.

A hypothetical MD simulation would likely reveal several low-energy conformations. The carboxylic acid group can adopt syn and anti conformations, referring to the orientation of the acidic proton relative to the carbonyl oxygen. The nitro group's orientation relative to the furan ring also contributes significantly to the conformational space. The simulation would quantify the rotational energy barriers between these conformers and their relative populations at a given temperature.

Table 1: Hypothetical Key Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | General Amber Force Field (GAFF) or similar |

| Solvent Model | Explicit water model (e.g., TIP3P) |

| System Size | ~5000 atoms (solvated molecule) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Analysis of the simulation trajectory would yield the probability distributions of key dihedral angles, providing a detailed map of the conformational landscape. This information is crucial for understanding how the molecule might present itself for intermolecular interactions.

In Silico Modeling of Intermolecular Interactions (excluding specific biological targets)

In silico modeling provides critical insights into the non-covalent interactions that govern the behavior of molecules in various environments. For this compound, these interactions are key to understanding its physical properties and how it interacts with surrounding molecules. While direct studies on this specific compound are limited, analysis of closely related structures, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, offers valuable information. mdpi.com

The primary intermolecular interactions expected for this compound are hydrogen bonding and π-π stacking. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). The nitro group's oxygen atoms also act as strong hydrogen bond acceptors.

Studies on similar nitrofuran derivatives have shown that hydrogen bonding is a dominant force in their crystal packing. mdpi.commdpi.com For instance, in the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid, a complex network of hydrogen bonds involving the carboxylic acid group and water molecules was observed to be a key stabilizing factor. mdpi.com It is highly probable that this compound would engage in similar strong hydrogen bonding, either with itself to form dimers or with other polar molecules.

Table 2: Predicted Intermolecular Interactions for this compound and Their Potential Roles

| Interaction Type | Participating Groups | Predicted Role |

| Hydrogen Bonding | Carboxylic acid, Nitro group | Formation of dimers, stabilization of crystal structures, interaction with polar solvents. |

| π-π Stacking | Furan ring | Contribution to crystal packing and stabilization in condensed phases. |

| Van der Waals Forces | Entire molecule | General non-specific interactions contributing to overall cohesion. |

In silico modeling of a dimer of this compound would likely show a stable configuration held together by strong hydrogen bonds between the carboxylic acid moieties. The interaction energy of such a dimer could be calculated using high-level quantum mechanical methods to quantify the strength of this interaction. These computational approaches are essential for building a fundamental understanding of the molecule's chemical and physical properties based on its structure.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific outline provided. The searches did not yield any research findings, data, or examples related to its use in the construction of polycyclic systems, the formation of specific amides, esters, or hydrazide-hydrazones, its application in the functionalization of organic materials, or its development as a chemical probe or ligand in a non-biological context.

The provided outline requires detailed research findings and data tables for specific applications, but no such information for "this compound" could be located. The scientific literature that is available focuses on related but structurally distinct compounds, such as 5-nitrofuran-2-carboxylic acid, which cannot be used as a substitute given the strict focus of the request. Therefore, the content required to populate the requested sections and subsections is not available in the public domain.

Future Research Directions and Unexplored Avenues in 5 Methyl 4 Nitrofuran 2 Carboxylic Acid Chemistry

Development of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis and subsequent chemical transformations of 5-Methyl-4-nitrofuran-2-carboxylic acid and related nitrofuran derivatives are ripe for innovation through advanced catalytic methods. While traditional syntheses exist, the development of more efficient, selective, and sustainable catalytic systems is a critical future goal.

Future research should focus on:

Late-Stage Functionalization: Building on recent successes with other 5-nitrofuran derivatives, exploring late-stage functionalization (LSF) of the this compound core using copper-catalyzed C-H activation could be a promising route. rsc.orgnih.gov This would allow for the direct introduction of various functional groups (e.g., hydroxyl, methyl, azido, cyano) to create a library of novel compounds with potentially enhanced properties. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling: The synthesis of similar furan-2-carboxylic acids has been achieved through Suzuki coupling reactions, which utilize palladium catalysts to form new carbon-carbon bonds. mdpi.com Investigating the application of these and other palladium-catalyzed reactions, such as Heck or Sonogashira couplings, to precursors of this compound could provide more versatile and efficient synthetic pathways.

Catalytic Nitro Group Reduction: The nitro group is a key functional handle for further transformations. Research into selective catalytic reduction of the nitro group to an amino group would open up a vast array of subsequent chemical modifications, including amide bond formation and the synthesis of novel heterocyclic systems. This transformation is crucial as many nitrofuran compounds act as prodrugs, activated by nitroreductase enzymes in bacteria. plos.orgresearchgate.net Understanding and mimicking this bioactivation with synthetic catalysts could lead to new applications.

Table 1: Potential Catalytic Transformations for this compound Derivatives (This table is illustrative, based on transformations of related compounds)

| Transformation Type | Catalyst System (Example) | Potential Product Class | Reference |

|---|---|---|---|

| C-H Hydroxylation | Cu(I) Catalyst | Hydroxylated Nitrofuran Derivatives | rsc.orgnih.gov |

| C-C Cross-Coupling | Pd(PPh₃)₂Cl₂ | Aryl-Substituted Furan (B31954) Derivatives | mdpi.com |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Amino-Furan Carboxylic Acids | plos.org |

Investigation of its Role in Supramolecular Chemistry

The molecular structure of this compound, featuring a carboxylic acid group (a strong hydrogen-bond donor and acceptor), a nitro group (a potent hydrogen-bond acceptor), and an aromatic furan ring capable of π-π stacking, makes it an excellent candidate for studies in supramolecular chemistry and crystal engineering. acs.orgmdpi.com

Unexplored avenues include:

Co-crystal Formation: The ability of similar compounds like nitrofurantoin (B1679001) to form co-crystals with other active pharmaceutical ingredients (APIs) or co-formers has been demonstrated to modify physicochemical properties such as solubility. acs.orgnih.govresearchgate.net A systematic investigation into the co-crystallization of this compound with various pharmaceutically acceptable co-formers could lead to new solid forms with improved characteristics.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows the compound to act as a ligand for metal ions, potentially forming novel metal-organic frameworks. The presence of the nitro group could impart specific functionalities to the pores of the MOF, such as selective gas adsorption or catalytic activity.

Hydrogen-Bonded Assemblies: Detailed structural analysis, for instance through single-crystal X-ray diffraction, could reveal complex hydrogen-bonding networks and π-π stacking interactions in the solid state. mdpi.comresearchgate.net Understanding these interactions is fundamental to designing new materials with predictable structures and properties. mdpi.com

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis and understand the transformation mechanisms of this compound, the application of advanced in-situ spectroscopic techniques is essential. These methods allow for real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediate formation, and endpoint determination. xjtu.edu.cn

Future research could employ:

In-situ FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants, products, and key intermediates throughout a reaction without the need for sampling. xjtu.edu.cnrsc.org This would be particularly useful for monitoring the nitration of the furan ring or the conversion of the carboxylic acid group. Similarly, Raman spectroscopy can be a powerful tool for monitoring the formation and conversion of nitro groups. nih.gov

In-situ NMR Spectroscopy: For complex reaction mixtures, in-situ Nuclear Magnetic Resonance (NMR) can provide detailed structural information on the species present in the solution and solid phases as the reaction progresses. researchgate.net This could help to identify transient intermediates and byproducts, leading to a more complete mechanistic understanding.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would enable robust process control, ensuring consistent product quality and yield while improving safety and efficiency in the manufacturing of this compound and its derivatives.

Integration into Advanced Materials Science Beyond Pharmaceutical Intermediates

While its role as a pharmaceutical intermediate is established, the inherent properties of the furan and nitro functionalities suggest that this compound could be a valuable building block in materials science. numberanalytics.com

Potential areas for exploration are:

Polymer Science: Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are gaining attention as bio-based alternatives to traditional plastics. researchgate.net The carboxylic acid group of this compound allows it to be used as a monomer in the synthesis of novel polyesters or polyamides. The nitro group would introduce a high degree of polarity and specific functionality into the polymer backbone, potentially leading to materials with unique thermal, mechanical, or electronic properties.

Organic Electronics: Furan-containing conjugated polymers have been explored for their use in organic electronics, such as organic solar cells (OSCs). numberanalytics.comresearchgate.netbohrium.com The electron-withdrawing nature of the nitro group in this compound could be exploited to tune the electronic properties of new semiconducting materials derived from it.

Dyes and Pigments: Furan derivatives are used as intermediates for dyes and pigments. slideshare.net The chromophoric nitro group combined with the furan core could be the basis for developing new colorants with specialized properties.

Q & A

Q. What are the established synthetic routes for 5-Methyl-4-nitrofuran-2-carboxylic acid?

The compound is typically synthesized via coupling reactions using 5-nitrofuran-2-carboxylic acid derivatives. For example, in medicinal chemistry, derivatives are prepared by reacting 3-amino-1,4-di--oxide-quinoxaline-2-carbonitrile with 5-nitrofuran-2-carboxylic acid in dimethylformamide (DMF) as a solvent. This method employs carbodiimide-based coupling reagents to activate the carboxylic acid group for amide bond formation . Optimization of stoichiometry and reaction time is critical to achieving high yields.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the furan ring substitution pattern and methyl/nitro group positions.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly to detect nitration byproducts.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups like the carboxylic acid (-COOH) and nitro (-NO) groups .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data for this compound is limited, analogous nitrofuran derivatives require:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure (classified as Acute Toxicity Category 4 for inhalation) .

- First Aid : In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Catalyst Use : Catalytic bases (e.g., triethylamine) improve coupling efficiency.

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification Strategies : Column chromatography or recrystallization removes nitro-reduction byproducts .

Q. How to address discrepancies in reported biological activities of nitrofuran derivatives?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines, bacterial strains, or enzyme sources.

- Compound Purity : Impurities >5% can skew results; use HPLC to verify purity.

- Structural Analogues : Substituent position (e.g., methyl vs. nitro group orientation) significantly impacts activity. Cross-reference crystallographic data (e.g., Acta Crystallographica reports) to confirm structural consistency .

Q. What strategies enhance the pharmacokinetic properties of this compound-based drug candidates?

- Prodrug Design : Esterification of the carboxylic acid group to improve membrane permeability.

- Structural Modifications : Introducing electron-withdrawing groups (e.g., halogens) to stabilize the nitro group against metabolic reduction.

- Co-crystallization Studies : To assess binding affinity with target enzymes (e.g., antimicrobial targets) .

Q. How to evaluate the environmental impact of this compound in laboratory waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.